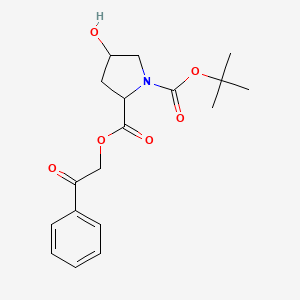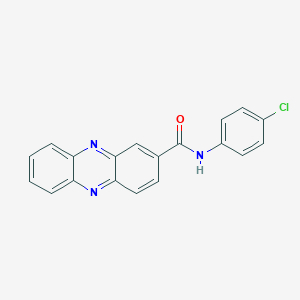
1-tert-butyl 2-(2-oxo-2-phenylethyl) 4-hydroxy-1,2-pyrrolidinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-butyl 2-(2-oxo-2-phenylethyl) 4-hydroxy-1,2-pyrrolidinedicarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly known as TBOA and is a potent non-transportable blocker of glutamate transporters.
作用機序
TBOA acts as a non-transportable blocker of glutamate transporters. It binds to the transporter protein and prevents the uptake of glutamate into the cell. This results in an increase in extracellular glutamate levels, which can lead to the activation of downstream signaling pathways and the release of other neurotransmitters.
Biochemical and Physiological Effects:
TBOA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce glutamate uptake and protect against neurotoxicity in various in vitro and in vivo models. It has also been shown to affect synaptic plasticity and long-term potentiation, which are important processes in learning and memory.
実験室実験の利点と制限
TBOA has several advantages for use in lab experiments. It is a potent and specific inhibitor of glutamate transporters, which makes it a valuable tool for studying the role of glutamate in various physiological and pathological processes. However, TBOA has some limitations as well. It is not a transportable inhibitor, which means that it cannot be used to study the effects of transporter-mediated glutamate release. Additionally, TBOA has a relatively short half-life, which can make it difficult to achieve sustained inhibition of glutamate transporters in vivo.
将来の方向性
There are several future directions for research on TBOA. One area of interest is the development of more potent and selective glutamate transporter inhibitors. Another area of interest is the use of TBOA in the treatment of neurological disorders such as epilepsy and stroke. Additionally, there is interest in studying the effects of TBOA on other neurotransmitter systems, such as GABA and dopamine. Overall, TBOA is a promising compound with potential applications in various fields of research.
合成法
TBOA can be synthesized by the reaction of tert-butyl 2-(2-oxo-2-phenylethyl) 4-hydroxy-1,2-pyrrolidinedicarboxylate with thionyl chloride. The reaction produces tert-butyl 2-(2-chloro-2-phenylethyl) 4-hydroxy-1,2-pyrrolidinedicarboxylate, which is then reacted with sodium azide to produce TBOA.
科学的研究の応用
TBOA has been extensively studied for its potential applications in the field of neuroscience. It has been shown to be a potent inhibitor of glutamate transporters, which are responsible for the uptake of glutamate from the synapse. Glutamate is the primary excitatory neurotransmitter in the brain, and its excessive release can lead to neurotoxicity and cell death. TBOA has been shown to be effective in reducing glutamate uptake and protecting against neurotoxicity in various in vitro and in vivo models.
特性
IUPAC Name |
1-O-tert-butyl 2-O-phenacyl 4-hydroxypyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-18(2,3)25-17(23)19-10-13(20)9-14(19)16(22)24-11-15(21)12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUYYPUUAVETHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 2-(2-oxo-2-phenylethyl) 4-hydroxypyrrolidine-1,2-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158004.png)
![bis[4'-propyl-1,1'-bi(cyclohexyl)-4-yl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5158007.png)
![9-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5158016.png)
![5-[(5-iodo-2-furyl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5158027.png)

![11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158043.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5158061.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5158086.png)
![1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane](/img/structure/B5158092.png)

![2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5158100.png)
![11-(3,4-dimethoxyphenyl)-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158108.png)
![2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5158112.png)